molecular formula C6H2Cl2N2S B1455626 2,7-Dichlorothiazolo[5,4-c]pyridine CAS No. 884860-61-1

2,7-Dichlorothiazolo[5,4-c]pyridine

Cat. No. B1455626
CAS RN: 884860-61-1
M. Wt: 205.06 g/mol
InChI Key: GIABXDLWFMADBA-UHFFFAOYSA-N
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Description

2,7-Dichlorothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H2Cl2N2S . It is a solid substance and has a molecular weight of 205.07 .


Molecular Structure Analysis

The InChI code for 2,7-Dichlorothiazolo[5,4-c]pyridine is 1S/C6H3Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2,11H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,7-Dichlorothiazolo[5,4-c]pyridine is a solid substance . It has a molecular weight of 205.07 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Applications

2,7-Dichlorothiazolo[5,4-c]pyridine: has been identified as a compound with potential antimicrobial properties. The presence of the pyridine nucleus, especially when combined with other heterocycles, can enhance the therapeutic properties of a compound . This suggests that 2,7-Dichlorothiazolo[5,4-c]pyridine could be used in the development of new antimicrobial agents that are effective against a range of bacterial pathogens.

Antiviral Research

The pyridine moiety is noted for its antiviral activity. Given the ongoing need for novel antiviral agents, particularly in the wake of the COVID-19 pandemic, 2,7-Dichlorothiazolo[5,4-c]pyridine could be a valuable scaffold for the synthesis of compounds targeting various viral infections .

Chemical Synthesis

In the field of chemical synthesis, 2,7-Dichlorothiazolo[5,4-c]pyridine can serve as an intermediate or a building block for the construction of more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the creation of diverse chemical entities with potential applications in different areas of research and industry .

Molecular Docking Studies

Molecular docking studies often utilize compounds like 2,7-Dichlorothiazolo[5,4-c]pyridine to explore interactions with target proteins. These studies can provide insights into the binding modes and selectivity of potential drug candidates, aiding in the design of more effective therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), and others .

properties

IUPAC Name

2,7-dichloro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIABXDLWFMADBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718261
Record name 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichlorothiazolo[5,4-c]pyridine

CAS RN

884860-61-1
Record name 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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